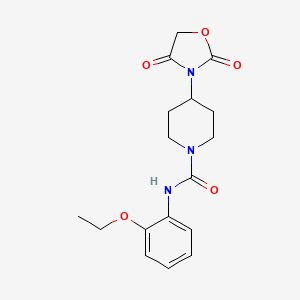
4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H21N3O5 and its molecular weight is 347.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. It has been tested against several bacterial strains, showing effective inhibition of growth. The following table summarizes its Minimum Inhibitory Concentration (MIC) against selected bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Studies suggest that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways, leading to bacterial cell death.
Antiviral Activity
The antiviral potential of this compound has also been explored. Preliminary studies indicate its ability to inhibit viral replication, particularly against influenza viruses. The mechanism may involve interference with viral enzymes or host cell receptors, which are critical for viral entry and replication.
Anticancer Activity
One of the most notable applications of this compound is in cancer therapy. Various studies have demonstrated its cytotoxic effects on different cancer cell lines. The following table presents the effective concentration (EC50) required to inhibit cell proliferation:
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.0 |
| HeLa (Cervical) | 15.8 |
The anticancer mechanism appears to involve apoptosis induction through modulation of cell cycle progression and activation of caspases, which are essential for programmed cell death.
Case Study 1: Anticancer Evaluation
In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized derivatives related to this compound and evaluated their anticancer potential. The results indicated that several derivatives exhibited lower IC50 values compared to standard chemotherapeutics like doxorubicin, suggesting enhanced efficacy against cancer cells .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of similar oxazolidinone derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria. This research utilized disc diffusion methods and confirmed the antimicrobial activity through statistical analysis .
Propiedades
IUPAC Name |
4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-2-24-14-6-4-3-5-13(14)18-16(22)19-9-7-12(8-10-19)20-15(21)11-25-17(20)23/h3-6,12H,2,7-11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKRNEHBKWUTSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCC(CC2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













